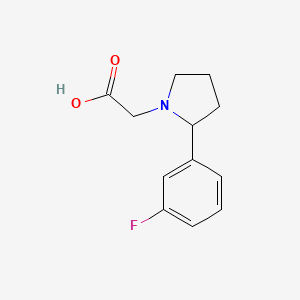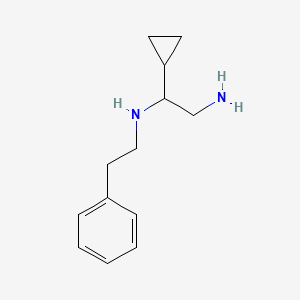![molecular formula C20H17N3O4 B15060818 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B15060818.png)
2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-imidazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-imidazole-4-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an imidazole ring. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-imidazole-4-carboxylic acid typically involves the following steps:
Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.
Imidazole Formation: The imidazole ring is formed through a cyclization reaction involving the protected amino acid and a suitable reagent like phosphorus oxychloride (POCl3).
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving automated synthesizers and stringent quality control measures to ensure consistency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed on the fluorenylmethoxycarbonyl group using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and heat.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and low temperatures.
Substitution: Sodium azide, dimethylformamide (DMF), and room temperature.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Deprotected amino acids.
Substitution: Azido-substituted imidazole derivatives.
科学研究应用
2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-imidazole-4-carboxylic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and as a protecting group for amino acids.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides and as an intermediate in the synthesis of complex organic molecules.
作用机制
The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent peptide bond formation. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing the reactivity and stability of the compound.
相似化合物的比较
Similar Compounds
Fmoc-Lys(Boc)-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Dap(Boc)-OH: Similar in structure but with a different side chain.
Fmoc-Orn(Boc)-OH: Contains an ornithine residue instead of an imidazole ring.
Uniqueness
2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-imidazole-4-carboxylic acid is unique due to its imidazole ring, which provides additional reactivity and coordination capabilities compared to other Fmoc-protected amino acids. This makes it particularly useful in the synthesis of peptides that require specific functional group interactions.
属性
分子式 |
C20H17N3O4 |
|---|---|
分子量 |
363.4 g/mol |
IUPAC 名称 |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1H-imidazole-5-carboxylic acid |
InChI |
InChI=1S/C20H17N3O4/c24-19(25)17-9-21-18(23-17)10-22-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-9,16H,10-11H2,(H,21,23)(H,22,26)(H,24,25) |
InChI 键 |
GTKUOBKHJKLPKJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=NC=C(N4)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


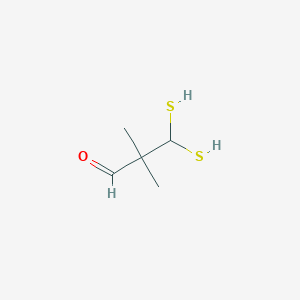
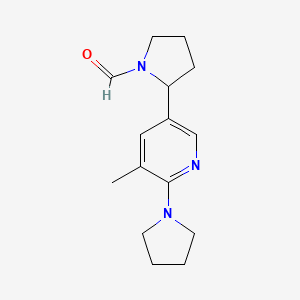

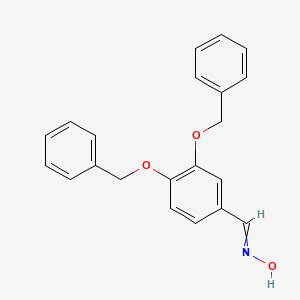
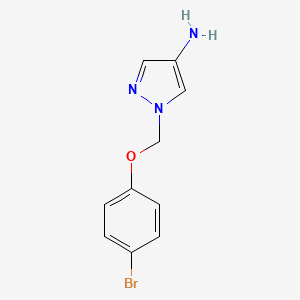
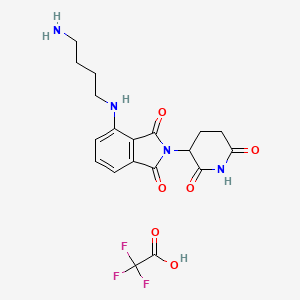
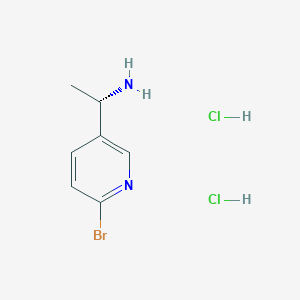
![[Bis(propan-2-yl)imino]boranyl](/img/structure/B15060789.png)
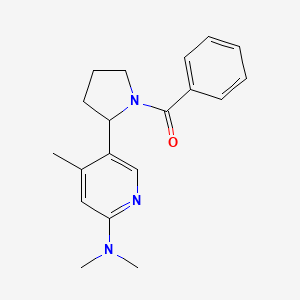

![bis[1-(2-butanoyl-4-fluorophenoxy)-3-(tert-butylamino)propan-2-yl] (Z)-but-2-enedioate](/img/structure/B15060809.png)
